

An In-depth Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dibromo-4-methoxybenzoic acid

Cat. No.: B1363588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3,5-Dibromo-4-methoxybenzoic acid**, a compound of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry and drug development.

Core Chemical Data

3,5-Dibromo-4-methoxybenzoic acid is an aromatic carboxylic acid.^[1] Its structure is characterized by a benzoic acid core with two bromine substituents at positions 3 and 5, and a methoxy group at position 4. This substitution pattern significantly influences its chemical reactivity and physical properties.

A summary of its key quantitative data is provided in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₆ Br ₂ O ₃ [2]
Molecular Weight	309.94 g/mol [2]
IUPAC Name	3,5-dibromo-4-methoxybenzoic acid [2]
CAS Number	4073-35-2 [1]
SMILES	<chem>COC1=C(C(=C(C(=C1Br)C(=O)O)Br</chem> [2]

Experimental Protocols

The following section details a general methodology for the synthesis of **3,5-Dibromo-4-methoxybenzoic acid**, based on established chemical principles. This protocol is provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid

A general procedure for the synthesis of **3,5-Dibromo-4-methoxybenzoic acid** involves the bromination of a suitable benzoic acid precursor. One reported method utilizes Tetrabutylammonium tribromide (Bu₄NBr₃) as a brominating agent.

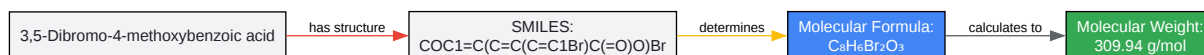
In a representative procedure, 4-methoxybenzoic acid (1.0 equivalent) is reacted with Bu₄NBr₃ (2.0 equivalents) at an elevated temperature, for instance, 100 °C, for a duration of 6 hours. Following the reaction, a standard work-up procedure is employed to isolate and purify the desired product. The successful synthesis and purity of the compound are typically confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

It is imperative that all handling of reagents and the execution of the reaction are conducted in a well-ventilated fume hood, with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Logical Relationships and Visualization

To illustrate the interconnectedness of the key information regarding **3,5-Dibromo-4-methoxybenzoic acid**, the following diagram has been generated. It visually represents the

relationship between the compound's name, its structural representation (SMILES), and its fundamental molecular properties.



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Figure 1: Relationship between the name, structure, and molecular properties of **3,5-Dibromo-4-methoxybenzoic acid**.

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References

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- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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